molecular formula C20H22Cl2N2O4 B4672377 3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No.: B4672377
M. Wt: 425.3 g/mol
InChI Key: UJVHXHLWUIIYHH-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, chloro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amines undergo acylation with an appropriate acyl chloride to form the amide linkage.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Chlorination: Finally, chlorination is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chloro groups can produce a wide range of substituted benzamides.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-2-methoxy-N-phenylbenzamide
  • 3,5-dichloro-2-methoxy-N-[4-(pentanoylamino)phenyl]benzamide
  • 3,5-dichloro-2-methoxy-N-[3-methoxy-4-(butanoylamino)phenyl]benzamide

Uniqueness

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4/c1-4-5-6-18(25)24-16-8-7-13(11-17(16)27-2)23-20(26)14-9-12(21)10-15(22)19(14)28-3/h7-11H,4-6H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHXHLWUIIYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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